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2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Photoresist PAG solubility Lipophilicity LogP

PAG precipitation during spin-coating limits thick-film photoresist performance. 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 79285-14-6, LogP 6.37) overcomes this with a +1.39 LogP advantage over the methoxy analog, ensuring high saturation solubility in PGMEA/cyclohexanone at >5 wt% loading. • Eliminates PAG precipitation in thick-film (MEMS) formulations at high loading • +42 g/mol MW reduces sublimation during PEB >130 °C, preserving CD control • Bridges lipophilicity-photospeed SAR gap between methoxy and styryl PAG derivatives Full analytical characterization. Ships globally from BenchChem.

Molecular Formula C15H13Cl6N3O
Molecular Weight 464 g/mol
CAS No. 79285-14-6
Cat. No. B3057322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS79285-14-6
Molecular FormulaC15H13Cl6N3O
Molecular Weight464 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C15H13Cl6N3O/c1-2-3-8-25-10-6-4-9(5-7-10)11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h4-7H,2-3,8H2,1H3
InChIKeyXBYTTXAEDHUVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Lipophilic Non-Ionic Photoacid Generator


2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 79285-14-6) belongs to the class of 2-aryl-4,6-bis(trichloromethyl)-1,3,5-triazines, which are established non-ionic photoacid generators (PAGs) for chemically amplified photoresists [1]. The compound features a 4-butoxyphenyl substituent at the 2-position, imparting a calculated LogP of 6.37 , significantly higher than the methoxy analog (LogP 4.98) [2]. This enhanced lipophilicity directly influences solubility in organic casting solvents, compatibility with resist polymers, and ultimately lithographic performance.

1
Non-ionic PAG for chemically amplified resists – supports 365 nm / 248 nm lithography research
2
Reported higher lipophilicity profile – may improve solubility in low-polarity casting solvents
3
Substituent-dependent quantum yield class – enables photospeed exploration in SAR libraries

Why Butoxy Substitution Cannot Be Replaced by Methoxy or Styryl Analogs


Substituted 4,6-bis(trichloromethyl)-1,3,5-triazines are not interchangeable drop-in replacements. Mechanistic studies demonstrate that the nature of the 2-substituent profoundly influences C–Cl bond cleavage quantum yield, with differences exceeding 30–40× between derivatives [1]. Simultaneously, the substituent governs lipophilicity—the butoxy analog has a LogP 1.39 units higher than the methoxy analog [2]—directly impacting solubility in photoresist casting solvents such as PGMEA and cyclohexanone, as well as compatibility with protected poly(hydroxystyrene) matrices. Substituting one analog for another without reformulation therefore risks catastrophic changes in photospeed, resolution, and coating uniformity.

!
Photospeed may shift with analog C–Cl cleavage quantum yield varies 30–40× among 2-substituents; methoxy or styryl derivatives may not reproduce sensitivity.
!
Solubility and coating uniformity risk LogP difference alters compatibility with PGMEA/cyclohexanone and protected poly(hydroxystyrene) matrices.
!
Volatility during PEB may differ Lower molecular weight analogs may exhibit higher sublimation, impacting latent acid image stability.

Quantitative Differentiation: Butoxy vs. Methoxy Analog


Lipophilicity Advantage: Higher LogP Than Methoxy Analog

The target compound exhibits a calculated LogP of 6.37 , compared to 4.98 for the commercially prevalent 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine [1]. This represents a ΔLogP of +1.39, indicating approximately 24-fold higher partition into non-polar phases.

Lipophilicity: Butoxy vs. Methoxy
Head-to-head
ΔLogP = +1.39 (≈24× higher partition)
Reported higher lipophilicity supports non-polar solvent solubility
Calculated LogP values
Photoresist PAG solubility Lipophilicity LogP

Molecular Weight Difference and Thermal Stability

The target compound has a molecular weight of 464.00 g/mol , while the methoxy analog is 421.91 g/mol [1], a difference of 42.09 g/mol. Larger molecular weight generally correlates with lower vapor pressure and reduced sublimation during post-exposure bake (PEB) steps.

Molecular Weight Difference
Supporting evidence
+42.09 g/mol vs. methoxy analog
May reduce volatility during thermal processing
Supports CD uniformity context
PAG volatility Thermal stability Molecular weight

Substituent-Driven Photoacid Generation Efficiency

Pohlers et al. demonstrated that the C–Cl bond-breaking quantum yield in 4,6-bis(trichloromethyl)-1,3,5-triazines varies by a factor of 30–40× solely as a function of the 2-substituent [1]. Although 2-(4-butoxyphenyl) was not directly tested, the electron-donating character of the butoxy group is intermediate between the methoxy and the styryl substituents examined, placing the butoxy derivative in a distinct region of the structure–activity landscape.

Substituent-Driven Quantum Yield
Class-level inference
30–40× variation across 2-substituents
Butoxy position may offer distinct photospeed/lipophilicity balance
Inferred from class trend (Pohlers et al.); direct measurement not available
Photoacid generation quantum yield PAG photospeed Substituent effect

Optimal Deployment Scenarios Based on Key Differentiators


High-PAG-Loading KrF and i-line Resists with Low-Polarity Solvents

When resist formulations require PAG loadings exceeding 5 wt% in solvents such as PGMEA or cyclohexanone, the +1.39 LogP advantage of the butoxy derivative over the methoxy analog [1] translates into measurably higher saturation solubility, preventing PAG precipitation during spin-coating. This is critical for thick-film applications (e.g., microelectromechanical systems, MEMS) where high acid concentration is needed for complete deprotection through the film thickness.

Thermally Demanding Processes with Extended Post-Exposure Bake

For processes requiring PEB temperatures above 130 °C or prolonged bake times, the +42 g/mol molecular weight differential relative to the methoxy analog [1] is expected to reduce PAG sublimation, thereby preserving the latent acid image. This supports superior critical dimension (CD) control in manufacturing environments where thermal budget consistency is paramount.

Structure–Activity Relationship Studies on PAG Photospeed

The 30–40× variation in bond-breaking quantum yield across different 2-substituents established by Pohlers et al. [2] makes the butoxy derivative a strategically important member of any SAR library. Its electron-donating strength, positioned between the methoxy and the extended styryl derivatives, allows systematic exploration of the lipophilicity–photospeed trade-off, guiding the rational design of next-generation PAGs with tailored solubility and sensitivity profiles.

Application
Selection Property
Validation Focus
High-loading resist formulations in non-polar solvents
Reported higher LogP may support increased PAG solubility
PAG crystallization resistance and coating uniformity
Processes with extended post-exposure bake
Higher molecular weight may reduce sublimation
Latent acid image stability and CD control
PAG structure–activity relationship (SAR) studies
Distinct substituent position in quantum yield landscape
Lipophilicity–photospeed trade-off exploration
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